molecular formula C28H30Cl2N2 B3156462 Amn082 dihydrochloride CAS No. 83027-13-8

Amn082 dihydrochloride

Cat. No. B3156462
Key on ui cas rn: 83027-13-8
M. Wt: 465.5 g/mol
InChI Key: YRQCDCNQANSUPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09132087B2

Procedure details

Mucoadhesive thermoreversible gel formulations comprising diazepam, AMN082, D-methionine, Ganciclovir, SRT-501, neomycin, the KCNQ modulator XE-991 are prepared using a procedure similar to the procedure in Example 11. In further examples, mucoadhesive thermoreversible gel formulations comprising micronized diazepam, AMN082, D-methionine, Ganciclovir, SRT-501, neomycin, the KCNQ modulator XE-991 are prepared using a procedure similar to the procedure in Example 11.
Name
diazepam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
neomycin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
neomycin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
diazepam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1C(=O)CN=C(C2C=CC=CC=2)[C:8]2[CH:7]=[C:6](Cl)[CH:5]=[CH:4][C:3]1=2.C1C=CC(C(N[CH2:35][CH2:36][NH:37][CH:38]([C:45]2[CH:50]=[CH:49]C=CC=2)C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl.Cl.N[C@@H:54](C(O)=O)CCSC.C1N(COC(CO)CO)C2N=C(N)N=C(O)C=2N=1.C1C(/C=[CH:87]/[C:88]2C=[C:92]([OH:94])[CH:91]=[C:90](O)[CH:89]=2)=CC=C(O)C=1.[CH2:97]1[C@H:102](N)[C@@H:101](O[C@H]2O[C@H](CN)[C@@H](O)[C@H](O)[C@H]2N)[C@H:100](O[C@@H]2O[C@H](CO)[C@@H](O[C@H]3O[C@@H](CN)[C@@H](O)[C@H](O)[C@H]3N)[C@H]2O)[C@@H:99](O)[C@@H:98]1N>>[CH:97]1[CH:98]=[C:99]2[C:92]([C:91]3[C:1]([C:2]([CH2:3][C:4]4[CH:5]=[CH:6][N:7]=[CH:8][CH:54]=4)([CH2:49][C:50]4[CH:35]=[CH:36][N:37]=[CH:38][CH:45]=4)[C:100]2=[CH:101][CH:102]=1)=[CH:87][CH:88]=[CH:89][CH:90]=3)=[O:94] |f:1.2.3|

Inputs

Step One
Name
diazepam
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C=2C=CC(=CC2C(=NCC1=O)C=3C=CC=CC3)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=NC2=C(N1COC(CO)CO)N=C(N=C2O)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)O
Step Four
Name
neomycin
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)C(C2=CC=CC=C2)NCCNC(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@H](CCSC)C(=O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=NC2=C(N1COC(CO)CO)N=C(N=C2O)N
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)O
Step Nine
Name
neomycin
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N
Step Ten
Name
diazepam
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C=2C=CC(=CC2C(=NCC1=O)C=3C=CC=CC3)Cl
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)C(C2=CC=CC=C2)NCCNC(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@H](CCSC)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the KCNQ modulator XE-991 are prepared

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(CC4=CC=NC=C4)CC5=CC=NC=C5

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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